
Crystal Structure of Benzoxazolone Derivatives:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B023961 Get Quote

Introduction

This technical guide provides an in-depth analysis of the crystal structure of

aminobenzo[d]oxazol-2(3H)-one derivatives, compounds of significant interest to researchers,

scientists, and drug development professionals due to their presence in various biologically

active molecules. While a specific crystallographic analysis for 7-aminobenzo[d]oxazol-2(3H)-
one is not publicly available in crystallographic databases, this guide presents a detailed

examination of the closely related isomer, 5-amino-2-benzoxazolone. The structural data and

experimental protocols for this isomer offer valuable insights into the molecular geometry,

hydrogen bonding patterns, and crystal packing that are likely to be comparable to the 7-amino

derivative.

The benzoxazolone core is a key pharmacophore, and understanding its three-dimensional

structure is crucial for rational drug design and the development of new therapeutic agents.

This document summarizes the key crystallographic data, details the experimental procedures

for its determination, and provides visual representations of the synthetic and analytical

workflows.

Data Presentation
The following tables summarize the key crystallographic data and geometric parameters for 5-

amino-2-benzoxazolone.

Table 1: Crystal Data and Structure Refinement for 5-amino-2-benzoxazolone.[1]
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Parameter Value

Empirical formula C₇H₆N₂O₂

Formula weight 150.14

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Orthorhombic

Space group P2₁2₁2₁

Unit cell dimensions
a = 4.4766(12) Åb = 7.1015(19) Åc = 20.095(5)

Åα = 90°β = 90°γ = 90°

Volume 637.7(3) Å³

Z 4

Density (calculated) 1.563 Mg/m³

Absorption coefficient 0.118 mm⁻¹

F(000) 312

Crystal size 0.30 x 0.20 x 0.10 mm

Theta range for data collection 2.59 to 28.29°

Index ranges -5≤h≤5, -9≤k≤9, -26≤l≤23

Reflections collected 5250

Independent reflections 1487 [R(int) = 0.0354]

Completeness to theta = 28.29° 99.9 %

Absorption correction Semi-empirical from equivalents

Max. and min. transmission 0.9883 and 0.9655

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1487 / 0 / 100

Goodness-of-fit on F² 1.041
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Final R indices [I>2sigma(I)] R1 = 0.0366, wR2 = 0.0898

R indices (all data) R1 = 0.0461, wR2 = 0.0964

Absolute structure parameter 0(2)

Largest diff. peak and hole 0.143 and -0.151 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 5-amino-2-benzoxazolone.[1]

Bond Length (Å)

O(1)-C(1) 1.363(2)

O(1)-C(7) 1.394(2)

O(2)-C(1) 1.201(2)

N(1)-C(1) 1.350(2)

N(1)-C(6) 1.396(2)

N(2)-C(4) 1.392(2)

C(2)-C(3) 1.378(3)

C(3)-C(4) 1.396(3)

C(4)-C(5) 1.385(2)

C(5)-C(6) 1.374(2)

C(6)-C(7) 1.384(2)

Table 3: Selected Bond Angles (°) for 5-amino-2-benzoxazolone.[1]
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Angle Degrees (°)

C(1)-O(1)-C(7) 107.24(13)

C(1)-N(1)-C(6) 109.83(14)

O(2)-C(1)-O(1) 122.95(16)

O(2)-C(1)-N(1) 129.83(17)

O(1)-C(1)-N(1) 107.21(14)

C(3)-C(2)-C(7) 121.05(17)

C(2)-C(3)-C(4) 120.73(16)

N(2)-C(4)-C(5) 121.19(16)

N(2)-C(4)-C(3) 120.06(16)

C(5)-C(4)-C(3) 118.75(16)

C(6)-C(5)-C(4) 121.20(16)

C(5)-C(6)-N(1) 129.86(16)

C(5)-C(6)-C(7) 120.36(16)

N(1)-C(6)-C(7) 109.78(14)

C(6)-C(7)-O(1) 105.93(14)

C(6)-C(7)-C(2) 132.89(17)

O(1)-C(7)-C(2) 121.18(16)

Table 4: Hydrogen Bonds (Å and °) for 5-amino-2-benzoxazolone.[1]

D-H···A d(D-H) d(H···A) d(D···A) <(DHA)

N(1)-

H(1A)···O(2)#1
0.86 2.04 2.895(2) 173.0

N(2)-

H(2A)···O(2)#2
0.86 2.15 2.979(2) 162.0
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Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z #2 -x+1/2,-y,z+1/2

Experimental Protocols
Synthesis of 5-amino-2-benzoxazolone

The synthesis of 5-amino-2-benzoxazolone was adapted from literature methods.[1] A common

route involves the chemical reduction of the corresponding nitro compound, 5-nitro-2-

benzoxazolone.

A typical reduction procedure is as follows:

5-Nitro-2-benzoxazolone is added to an aqueous solution of titanium trichloride (TiCl₃).

The reaction mixture is stirred vigorously at room temperature for approximately 30 minutes.

The mixture is then gradually basified with a saturated aqueous solution of sodium

bicarbonate (NaHCO₃), leading to the formation of a dark suspension.

The suspension is filtered, and the resulting crude solid is extracted multiple times with ethyl

acetate.

The aqueous filtrate is also extracted with ethyl acetate.

The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated

under reduced pressure to yield the crude product.

Crystallization

Single crystals of 5-amino-2-benzoxazolone suitable for X-ray diffraction analysis were

obtained by slow evaporation of a solution of the compound in ethanol at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystal data were collected at

293(2) K using MoKα radiation. The structure was solved by direct methods and refined by full-

matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen

atoms were placed in geometrically calculated positions and refined using a riding model.
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Caption: Experimental workflow for the synthesis and crystal structure determination of 5-

amino-2-benzoxazolone.
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Caption: Hydrogen bonding interactions forming a 2D framework in the crystal lattice of 5-

amino-2-benzoxazolone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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